molecular formula C13H16N2O2 B12332240 Tert-butyl 3-aminoindole-1-carboxylate

Tert-butyl 3-aminoindole-1-carboxylate

Cat. No.: B12332240
M. Wt: 232.28 g/mol
InChI Key: LKWAKCRIDPTIIS-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminoindole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminoindole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of common reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminoindole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminoindole-1-carboxylate involves its interaction with specific molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological pathways . The amino group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-aminoindole-1-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the indole ring, which allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-aminoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWAKCRIDPTIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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